Friluglanstat is derived from a class of compounds known as guanylate cyclase stimulators. These compounds are designed to enhance the effects of nitric oxide, thereby promoting relaxation of vascular smooth muscle and improving blood flow. Friluglanstat's specific mechanism of action distinguishes it from other similar compounds, allowing for targeted therapeutic effects with potentially fewer side effects.
The synthesis of Friluglanstat involves several key steps, typically starting from commercially available precursors. The process generally includes:
The exact synthetic route may vary based on specific laboratory protocols and available reagents.
Friluglanstat's molecular structure can be represented by its chemical formula, which is CHNO (exact values need to be filled based on data). The compound features a unique bicyclic core that is essential for its biological activity.
The compound's molecular weight, melting point, and solubility characteristics are critical for understanding its pharmacokinetic properties.
Friluglanstat participates in several chemical reactions, primarily involving:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity during synthesis.
Friluglanstat exerts its pharmacological effects through selective inhibition of soluble guanylate cyclase. This mechanism involves:
Data from preclinical studies indicate significant reductions in systolic blood pressure in animal models treated with Friluglanstat.
Relevant data regarding these properties are essential for formulation development and storage considerations.
Friluglanstat has been investigated for various applications, including:
Microsomal Prostaglandin E Synthase 1 (mPGES-1) is a perinuclear membrane-associated enzyme that catalyzes the final step in the biosynthesis of Prostaglandin E2 (PGE2), converting cyclooxygenase-derived Prostaglandin H2 (PGH2) into the biologically active PGE2 [3]. This enzyme is markedly induced by proinflammatory stimuli and downregulated by anti-inflammatory glucocorticoids, mirroring the expression pattern of cyclooxygenase-2 [3]. mPGES-1 exhibits a functional coupling preference for cyclooxygenase-2 over cyclooxygenase-1, positioning it as a key mediator in inflammation-driven PGE2 production [3].
The inflammatory significance of mPGES-1 stems from PGE2's multifaceted roles in promoting vasodilation, increasing vascular permeability, sensitizing pain receptors, and supporting fever development. Unlike other prostaglandin synthases, mPGES-1 is not constitutively expressed but rather upregulated at sites of inflammation, making it an attractive therapeutic target for inflammatory conditions without disrupting basal prostaglandin synthesis [3]. This selectivity potentially offers a superior safety profile compared to traditional nonsteroidal anti-inflammatory drugs that broadly inhibit cyclooxygenases.
Table: Key Prostaglandin E Synthase Isoforms and Their Characteristics
Enzyme | Cellular Localization | Expression Pattern | Functional Coupling |
---|---|---|---|
mPGES-1 | Perinuclear membrane | Inducible (proinflammatory stimuli) | Preferentially with cyclooxygenase-2 |
mPGES-2 | Golgi membrane (converts to cytosolic) | Constitutive | Both cyclooxygenase-1 and cyclooxygenase-2 |
cPGES | Cytosolic | Constitutive | Primarily with cyclooxygenase-1 |
The development of prostaglandin E synthase inhibitors represents a therapeutic evolution beyond cyclooxygenase inhibition. Traditional nonsteroidal anti-inflammatory drugs, while effective for pain and inflammation, cause significant adverse effects due to their inhibition of constitutively expressed cyclooxygenase-1 and the consequent reduction in gastroprotective prostaglandins [3]. The discovery of cyclooxygenase-2 led to selective inhibitors (coxibs) designed to preserve cyclooxygenase-1 function, but cardiovascular safety concerns emerged, highlighting the need for alternative approaches targeting downstream prostaglandin synthases [3].
Early prostaglandin E synthase inhibitors like CAY10589 demonstrated proof-of-concept by specifically inhibiting mPGES-1 without affecting the differentiation of bone marrow myeloid precursor cells into macrophage subtypes [3]. Subsequent compounds such as BRP-201 (IC50 0.42 μM) showcased improved potency and selectivity for mPGES-1 over other prostaglandin synthases [3]. The development pipeline expanded with novel chemotypes including polysubstituted pyrimidines like mPGES1-IN-4 and mPGES1-IN-5, which demonstrated submicromolar inhibition of PGE2 production and significant anti-inflammatory effects in vivo [3]. Dual inhibitors such as 5-LO/mPGES1-IN-1 (IC50 0.3 μM against mPGES-1 and 0.4 μM against 5-lipoxygenase) emerged as strategies to enhance efficacy by blocking multiple pathways in the arachidonic acid cascade [3].
Table: Milestones in Prostaglandin E Synthase Inhibitor Development
Development Phase | Key Compounds | Therapeutic Rationale | Advancements |
---|---|---|---|
First-generation | CAY10589 | Selective mPGES-1 inhibition | Proof-of-concept for target engagement |
Second-generation | BRP-201, mPGES1-IN-4 | Improved potency and selectivity | Submicromolar IC50 values, better pharmacokinetic profiles |
Dual-target | 5-LO/mPGES1-IN-1 | Pathway amplification blockade | Simultaneous inhibition of mPGES-1 and 5-lipoxygenase |
Friluglanstat (C₂₅H₂₀ClF₃N₄O₃; CAS Registry 1422203-86-8) is a small molecule inhibitor specifically designed to target mPGES-1 with high selectivity [1] [3]. As a prostaglandin E synthase inhibitor, it blocks the conversion of prostaglandin H2 to prostaglandin E2, thereby suppressing the production of this key inflammatory mediator without affecting other prostaglandin pathways [1]. Its structural configuration (InChIKey: ZPONWJXTHMDOSV-UHFFFAOYSA-N) enables specific interaction with the active site of mPGES-1, differentiating it from earlier prostaglandin E synthase inhibitors through optimized binding characteristics and physicochemical properties [1].
Friluglanstat occupies a distinct position in the therapeutic landscape as one of the few mPGES-1 inhibitors to reach Phase 2 clinical development. Current clinical investigations focus on its application in chronic inflammatory conditions, including endometriosis (Phase 2 trial initiated April 2022) and urological inflammation (chronic pelvic pain syndrome and chronic prostatitis trials initiated June 2023), all being conducted in Japan [1]. This progression signifies a transition from preclinical proof-of-concept molecules like BRP-201 to clinically evaluable compounds with potential for human therapeutic use.
The therapeutic differentiation of Friluglanstat lies in its targeted mechanism: By sparing cyclooxygenase-1 and cyclooxygenase-2, it potentially avoids the gastrointestinal and cardiovascular complications associated with traditional nonsteroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors [3]. Furthermore, unlike dual cyclooxygenase-2/mPGES-1 inhibitors, Friluglanstat's single-target approach may reduce off-target effects while maintaining efficacy in conditions driven specifically by prostaglandin E2 overproduction [3].
Table: Clinical Development Status of Friluglanstat
Indication | Highest Phase | Location | Initiation Date | Development Status |
---|---|---|---|---|
Endometriosis | Phase 2 | Japan | April 2022 | Ongoing (as of May 2025) |
Chronic Pelvic Pain Syndrome | Phase 2 | Japan | June 2023 | Ongoing (as of May 2025) |
Chronic Prostatitis | Phase 2 | Japan | June 2023 | Ongoing (as of May 2025) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1